1-(4-fluorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole
Overview
Description
1-(4-Fluorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole is a complex organic compound characterized by its unique structural features. This compound contains a pyrazole ring substituted with fluorophenyl, nitrophenyl, and sulfonyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.
Introduction of Substituents: The fluorophenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions. The sulfonyl group is typically added through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Final Assembly: The final compound is assembled through coupling reactions, often facilitated by catalysts such as palladium in cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
Chemical Reactions Analysis
1-(4-Fluorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert nitro groups to amines.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(4-Fluorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups are known to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-fluorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:
- 1-(4-Fluorophenyl)sulfonyl-3,5-dimethylpyrazole
- 1-(4-Nitrophenyl)sulfonyl-3,5-dimethylpyrazole
- 1-(4-Fluorophenyl)-3,5-dimethyl-4-(4-nitrophenyl)pyrazole
These compounds share structural similarities but differ in their specific substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-11-17(26-15-7-5-14(6-8-15)21(22)23)12(2)20(19-11)27(24,25)16-9-3-13(18)4-10-16/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUIRJGRGXDWFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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